5-chloro-2-[1-(3-methylphenoxy)ethyl]-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-[1-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazole is a chemical compound that belongs to the benzodiazole family. This compound is characterized by the presence of a chloro group at the 5th position and a 3-methylphenoxyethyl group at the 2nd position of the benzodiazole ring. Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-[1-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazole typically involves the nucleophilic aromatic substitution reaction. One common method involves the reaction of 5-chloro-1H-benzotriazole with 3-methylphenoxyethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[1-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzodiazoles with various functional groups.
Scientific Research Applications
5-Chloro-2-[1-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-chloro-2-[1-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-3-methylphenoxy)-N′-[{5′-(substituted aryl)-furan-2′-yl}-methylidene]-acetohydrazides: These compounds share a similar phenoxy structure and exhibit antimicrobial and anthelmintic activities.
5-chloro-4-[4-chloro-2-fluoro-5-(3-hydroxyphenoxy-phenyl]-1,2-tetramethylene-4pyrazolin-3-one: Another compound with a similar phenoxy group, used in various synthetic applications.
Uniqueness
5-Chloro-2-[1-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazole is unique due to its specific substitution pattern on the benzodiazole ring, which imparts distinct chemical and biological properties. Its combination of a chloro group and a 3-methylphenoxyethyl group makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H15ClN2O |
---|---|
Molecular Weight |
286.75 g/mol |
IUPAC Name |
6-chloro-2-[1-(3-methylphenoxy)ethyl]-1H-benzimidazole |
InChI |
InChI=1S/C16H15ClN2O/c1-10-4-3-5-13(8-10)20-11(2)16-18-14-7-6-12(17)9-15(14)19-16/h3-9,11H,1-2H3,(H,18,19) |
InChI Key |
QBUGMANDLFYAAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C2=NC3=C(N2)C=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.